molecular formula C16H14 B015464 2,6-Dimethylanthracene CAS No. 613-26-3

2,6-Dimethylanthracene

Cat. No. B015464
CAS RN: 613-26-3
M. Wt: 206.28 g/mol
InChI Key: AYRABHFHMLXKBT-UHFFFAOYSA-N
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Description

2,6-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an important intermediate for the synthesis of some functional and special anthracene-based polymers .


Synthesis Analysis

The synthesis of 2,6-Dimethylanthracene involves using isoprene and 1,4-benzoquinone as starting materials by Diels-Alder addition, oxidation, and reduction . The pure 2,6-dimethylanthracene is separated from the isomer mixture by re-crystallization according to their different solubility in chloroform . The bromination and bromomethylation of 2,6-dimethylanthracene were also investigated .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylanthracene consists of 16 carbon atoms and 14 hydrogen atoms . It contains a total of 30 atoms; 14 Hydrogen atoms and 16 Carbon atoms .


Chemical Reactions Analysis

The electron spin resonance (esr) spectra of the 2,6-dimethylanthracene cation and anion radicals, prepared by oxidation with sulfuric acid and by reduction with either potassium metal in dimethoxyethane or electrochemically in dimethylformamide, are given .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethylanthracene is 206.2824 g/mol . It is insoluble in water (0.06mg/L, 25°C) .

Scientific Research Applications

  • Synthesis and Characterization of Polymers : A study by Yang Wen-jun (2008) successfully synthesized 2,6- and 2,7-dimethylanthraquinone, which are key intermediates in the synthesis of functional and special anthracene-based polymers, highlighting their importance in polymer chemistry (Yang Wen-jun, 2008).

  • Structural and Electrochemical Properties : Research by Modjewski et al. (2009) on the dicationic homotrimer of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene revealed that it forms a cation-radical salt with reversible electrochemical oxidation, demonstrating its potential in electrochemical applications (Modjewski et al., 2009).

  • Medical Research : Dimethylfumarate, a derivative of dimethylanthracene, shows promise in improving the disease course and tissue integrity in multiple sclerosis by activating the Nrf2 antioxidant pathway, suggesting potential therapeutic applications in neurology (Linker et al., 2011).

  • Nanocavity and Fluorescence Studies : A 2006 study by Sato et al. demonstrated that dimethylanthracene dimer forms a nanocavity in aqueous solution, emitting excimer-like fluorescence. This finding is significant for studies in fluorescence and molecular encapsulation (Sato et al., 2006).

  • Photoluminescence Properties : Gong et al. (2010) presented a simple synthesis method for 2,6-dimethylanthracene and its pseudo-triptycene derivatives, revealing their crystal structures and photoluminescence properties. This contributes to the understanding of the photoluminescent behavior of anthracene derivatives (Gong et al., 2010).

  • Crystal Lattice Dynamics : A study on 2,3-dimethylanthracene crystals showed that they exhibit dipolar structural disorder with broad phonon lines at low temperatures, providing insights into the structural dynamics of these crystals (Dörr et al., 1998).

  • Biodegradation and Environmental Protection : Mycobacterium neoaurum B5-4 has been found effective in degrading 2,6-DMP in water, which can aid in bioremediation of contaminated environments and protect aquatic animals, demonstrating the environmental applications of 2,6-DMA (Ji et al., 2019).

  • Catalytic Performance : Güleç et al. (2018) reported that Zr-modified beta zeolite catalysts significantly enhance the synthesis of 2,6-DMN from 2-methylnaphthalene, showing its role in catalysis and chemical synthesis (Güleç et al., 2018).

Safety And Hazards

When handling 2,6-Dimethylanthracene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

2,6-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRABHFHMLXKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210194
Record name 2,6-Dimethylanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylanthracene

CAS RN

613-26-3
Record name 2,6-Dimethylanthracene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylanthracene
Source ChemIDplus
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Record name 2,6-Dimethylanthracene
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Record name 2,6-dimethylanthracene
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Record name 2,6-DIMETHYLANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
JA Valenzuela, AJ Bard - The Journal of Physical Chemistry, 1969 - ACS Publications
Figure!: Top: esr spectrum of 2, 6-dimethylanthracene cation radical prepared by sulfuric acid oxidation. Bottom; theoretical simulated esr spectrum using the coupling constants given in …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… carbon and its quinone are identical respectively with our 2 : 6dimethylanthracene and 2 : 6-… 215-216"; quinone, mp 159-160"), who regarded their product as 2 : 6dimethylanthracene (J.…
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
BD Ostojić, B Stanković, DS Đorđević - Chemosphere, 2014 - Elsevier
There is little information available on methyl derivatives of anthracene and their interaction with the enzymes of bacterial consortia that could be found in petroleum sludge. In this study …
Y Gong, Y Zhou, J Qin, J Li, R Cao - Journal of Molecular Structure, 2010 - Elsevier
Synthesis, crystal structure and photoluminescence of 2,6-dimethylanthracene and its pseudo-triptycene derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo …
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… These melting points are close to those of 2: 6-dimethylanthracene and its quinone respectively, but the two hydrocarbons are not identical and as so far only anthracene homologues …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
J Xu, Y Fang, P Ren, H Zhang, E Guo… - Macromolecular rapid …, 2008 - Wiley Online Library
High molecular weight poly(9,10‐bis(p‐(2‐ethylhexyloxy)phenyl)‐2,6‐anthracenevinylene) (2,6‐PAV) was synthesized with 2,6‐dimethylanthraquinone as a key intermediate. The as‐…
JR Jones, CL Liotta, DM Collard, DA Schiraldi - Macromolecules, 1999 - ACS Publications
Poly(ethylene terephthalate) (PET) copolymers containing 2,6-anthracenedicarboxylate structural units are modified by Diels−Alder reactions with maleimides. Low molecular weight bis…
Number of citations: 159 0-pubs-acs-org.brum.beds.ac.uk
W Carruthers - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Several of the fractions obtained gave crystals at -10' from some of which 2 : 6-dimethylanthracene was obtained by further chromatography and crystallisation from benzene as nearly …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
T Wang, A Wu, L Gao, H Wang - Chinese Journal of Chemical …, 2009 - iopscience.iop.org
Electron paramagnetic resonance and electron-nuclear double resonance methods were used to study the polycyclic aromatic radical cations produced in a Friedel-Crafts alkylating …
RD Broene - 1991 - search.proquest.com
The synthesis of circumanthracene, a planar polycyclic aromatic hydrocarbon is reported in chapter one. The molecule was synthesized in 11 steps from 2, 7-dimethylnaphthalene and 2…

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